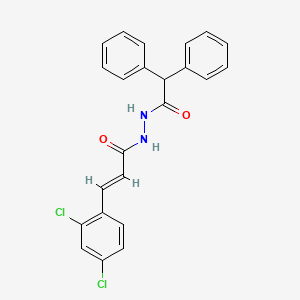

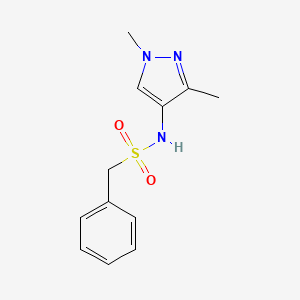

![molecular formula C22H23F3N6OS B4621889 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621889.png)

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine compounds involves multi-step reactions, starting from basic pyrazole derivatives and engaging in condensation, cyclization, and functionalization steps. A typical synthesis pathway might begin with ethyl 5-amino-1H-pyrazole-4-carboxylate, undergoing cyclization with specific diketones followed by saponification to introduce various substituents, including the trifluoromethyl group (Ju Liu et al., 2016).

Molecular Structure Analysis

The crystal structure of similar compounds has been determined, revealing key insights into their molecular geometry, intermolecular interactions, and the electronic environment affecting their reactivity and physical properties. These structures typically exhibit a planar configuration that facilitates π-π interactions, essential for their biological activities (Ju Liu et al., 2016).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions, including N-alkylation, amide formation, and coupling reactions. These reactions are pivotal for introducing functional groups that modulate their chemical and physical properties. The presence of the trifluoromethyl group significantly influences their reactivity by inducing electronic effects and enhancing the molecule's lipophilicity (D. Flores et al., 2006).

Scientific Research Applications

Synthesis and Anticancer Activity

A body of research has focused on synthesizing pyrazolopyrimidine derivatives due to their significant anticancer properties. For instance, Rahmouni et al. (2016) detailed the synthesis of novel pyrazolopyrimidines derivatives demonstrating anticancer and anti-5-lipoxygenase activities, highlighting their potential in cancer therapy and inflammation management (Rahmouni et al., 2016). Similarly, Liu et al. (2016) synthesized a compound showcasing effective inhibition on the proliferation of some cancer cell lines, indicating its potential in cancer treatment (Liu et al., 2016).

Antimicrobial Activity

Research also extends into the antimicrobial potential of pyrazolopyrimidine derivatives. Gad-Elkareem et al. (2011) developed thio-substituted derivatives showing pronounced antimicrobial activities, suggesting these compounds could serve as bases for developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Antitumor and Anti-inflammatory Activities

Further research by Kaping et al. (2020) introduced antipyrinyl-pyrazolo[1,5-a]pyrimidines synthesized under ultrasound irradiation, showing anti-inflammatory and anti-cancer activities. This highlights the therapeutic versatility of pyrazolopyrimidine derivatives in treating various diseases, including cancer and inflammation (Kaping et al., 2020).

RNA Polymerase Inhibitory Activity

Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines evaluating their antimicrobial activity and RNA polymerase inhibitory activity. This work underscores the potential of pyrazolopyrimidine derivatives as antimicrobial agents and inhibitors of RNA polymerase, a crucial enzyme for bacterial RNA synthesis, providing a pathway for developing novel antimicrobial therapies (Abdallah & Elgemeie, 2022).

properties

IUPAC Name |

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N6OS/c1-4-15-6-7-18(33-15)17-11-19(22(23,24)25)31-20(28-17)16(12-27-31)21(32)26-8-5-9-30-14(3)10-13(2)29-30/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVNUGVEKWJLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCCCN4C(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)

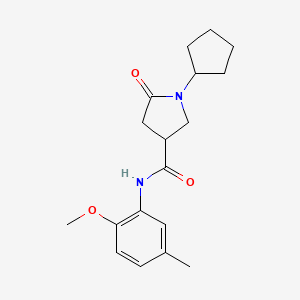

![ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B4621816.png)

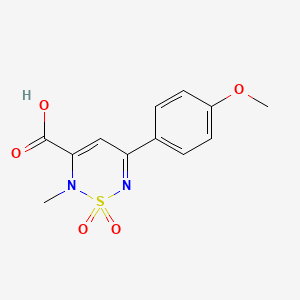

![N-(4-methoxybenzyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621826.png)

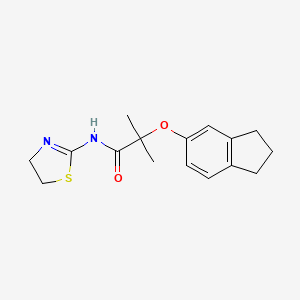

![1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4621839.png)

![1,8,8-trimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4621848.png)

![N-allyl-2-{[(6-bromo-2-naphthyl)oxy]acetyl}hydrazinecarbothioamide](/img/structure/B4621858.png)

![5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4621865.png)

![2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4621868.png)

![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4621876.png)